4-Cyclobutyl-6-((1-(pyrrolidin-1-ylsulfonyl)piperidin-4-yl)methoxy)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclobutyl-6-((1-(pyrrolidin-1-ylsulfonyl)piperidin-4-yl)methoxy)pyrimidine is a novel compound that has garnered significant interest in various fields of scientific research.
Mechanism of Action
Pharmacokinetics, which includes the absorption, distribution, metabolism, and excretion (ADME) of a compound, is another crucial aspect of understanding how a compound works. These properties can significantly impact a compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
The result of a compound’s action can be observed at the molecular and cellular levels, and can include a wide range of effects, depending on the specific compound and its targets. Finally, environmental factors, such as pH, temperature, and the presence of other molecules, can influence a compound’s action, efficacy, and stability .
Preparation Methods
The synthesis of 4-Cyclobutyl-6-((1-(pyrrolidin-1-ylsulfonyl)piperidin-4-yl)methoxy)pyrimidine involves several steps, typically starting with the preparation of the pyrimidine coreThe synthetic route often employs Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
4-Cyclobutyl-6-((1-(pyrrolidin-1-ylsulfonyl)piperidin-4-yl)methoxy)pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the pyrimidine core and the piperidinyl moiety. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
4-Cyclobutyl-6-((1-(pyrrolidin-1-ylsulfonyl)piperidin-4-yl)methoxy)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Industry: The compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
4-Cyclobutyl-6-((1-(pyrrolidin-1-ylsulfonyl)piperidin-4-yl)methoxy)pyrimidine is unique due to its specific structural features and the presence of the pyrrolidin-1-ylsulfonyl-piperidinyl moiety. Similar compounds include:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and are known for their biological activities.
Pyrimidine derivatives: Compounds with a pyrimidine core are widely studied for their diverse applications in chemistry and biology
Properties
IUPAC Name |
4-cyclobutyl-6-[(1-pyrrolidin-1-ylsulfonylpiperidin-4-yl)methoxy]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O3S/c23-26(24,21-8-1-2-9-21)22-10-6-15(7-11-22)13-25-18-12-17(19-14-20-18)16-4-3-5-16/h12,14-16H,1-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABEOQGCUOIKTFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)N2CCC(CC2)COC3=NC=NC(=C3)C4CCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.